2'-acetyl-N-isopropylbiphenyl-3-carboxamide
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Overview
Description
2’-Acetyl-N-isopropylbiphenyl-3-carboxamide is an organic compound belonging to the class of biphenyl derivatives. This compound is characterized by the presence of an acetyl group at the 2’ position and an isopropyl group attached to the nitrogen atom of the carboxamide moiety at the 3 position of the biphenyl structure. Biphenyl derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-acetyl-N-isopropylbiphenyl-3-carboxamide typically involves the following steps:
Amidation: The carboxylic acid group at the 3 position of the biphenyl ring is converted to the carboxamide by reacting with isopropylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The acetyl group can undergo oxidation to form corresponding carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Formation of 2’-carboxy-N-isopropylbiphenyl-3-carboxamide.
Reduction: Formation of 2’-acetyl-N-isopropylbiphenyl-3-amine.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
2’-Acetyl-N-isopropylbiphenyl-3-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2’-acetyl-N-isopropylbiphenyl-3-carboxamide involves its interaction with specific molecular targets. The acetyl and carboxamide groups can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in signal transduction and gene expression.
Comparison with Similar Compounds
2’-Acetylbiphenyl-3-carboxamide: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.
N-Isopropylbiphenyl-3-carboxamide: Lacks the acetyl group, which may influence its interaction with molecular targets.
Uniqueness: 2’-Acetyl-N-isopropylbiphenyl-3-carboxamide is unique due to the presence of both the acetyl and isopropyl groups, which can enhance its chemical stability and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-(2-acetylphenyl)-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-12(2)19-18(21)15-8-6-7-14(11-15)17-10-5-4-9-16(17)13(3)20/h4-12H,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBXULFDMYFUEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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